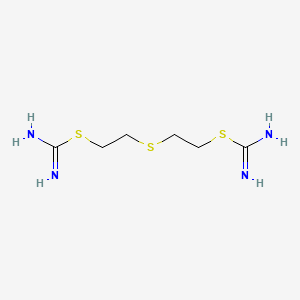
Sulfanediyldiethane-2,1-diyl dicarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE is a complex organic compound characterized by the presence of multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE typically involves multi-step organic reactions. One common method involves the reaction of ethyl sulfanyl compounds with carbamimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler thiol derivatives.
Scientific Research Applications
[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which [(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Pathways involved in its action include redox reactions and covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
S,S’- (1,3-Phenylene-Bis (1,2-Ethanediyl))Bis-Isothiourea: Shares structural similarities but differs in its specific functional groups and applications.
Decyl [2-(carbamimidoylsulfanyl)ethyl]carbamate: Another sulfur-containing compound with different industrial and biological applications.
Uniqueness
[(2-{[2-(CARBAMIMIDOYLSULFANYL)ETHYL]SULFANYL}ETHYL)SULFANYL]METHANIMIDAMIDE is unique due to its specific arrangement of sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H14N4S3 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(2-carbamimidoylsulfanylethylsulfanyl)ethyl carbamimidothioate |
InChI |
InChI=1S/C6H14N4S3/c7-5(8)12-3-1-11-2-4-13-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
InChI Key |
ZPSKZCNISRXFAI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)SCCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















